3,3-dimethyl-1-(pent-4-yn-1-yl)piperidine

Description

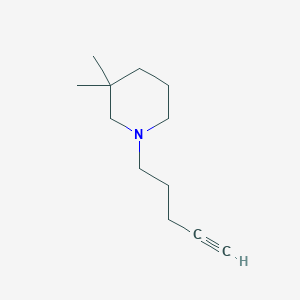

3,3-Dimethyl-1-(pent-4-yn-1-yl)piperidine is a tertiary amine featuring a piperidine core substituted with two methyl groups at the 3-position and a pent-4-yn-1-yl chain attached to the nitrogen atom. The compound combines the rigidity of the piperidine ring with the electronic and steric effects of the alkyne-containing side chain.

Properties

IUPAC Name |

3,3-dimethyl-1-pent-4-ynylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-4-5-6-9-13-10-7-8-12(2,3)11-13/h1H,5-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAKVYDYEAOVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CCCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566009-79-7 | |

| Record name | 3,3-dimethyl-1-(pent-4-yn-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-(pent-4-yn-1-yl)piperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 3,3-dimethylpiperidine with pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by distillation or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-(pent-4-yn-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of piperidine, including 3,3-dimethyl-1-(pent-4-yn-1-yl)piperidine, are being explored for their potential as enzyme inhibitors and receptor modulators . These compounds can interact with various biological pathways, making them candidates for drug development in treating conditions such as inflammation and pain management.

Studies have shown that piperidine derivatives can exhibit a range of biological activities:

- Anti-inflammatory Effects : Compounds similar to this compound have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the synthesis of pro-inflammatory mediators . This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Research into piperidine derivatives indicates their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Pharmacological Applications

The pharmacological spectrum of piperidine derivatives is extensive:

| Application Area | Potential Uses |

|---|---|

| Pain Management | Analgesics |

| Neurology | Neuroprotective agents |

| Oncology | Anti-cancer agents |

| Infectious Diseases | Antimicrobial agents |

These applications highlight the versatility of piperidine derivatives in various therapeutic contexts.

Case Study 1: Inhibition of Prostaglandin Synthesis

A study reported the synthesis of novel piperidine inhibitors targeting mPGES-1. One compound demonstrated an IC50 value of 7 nM for inhibiting PGE2 synthesis in human whole blood assays, indicating significant anti-inflammatory potential without affecting COX enzymes at higher concentrations . This selectivity is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: In Silico Evaluations

Another investigation utilized computer-aided drug design to predict the biological activity spectra of new piperidine derivatives. The study employed tools like SwissTargetPrediction to identify potential protein targets and PASS to predict pharmacological effects . The findings suggest that these compounds could influence various receptors and enzymes involved in critical biological processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(pent-4-yn-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Sigma Receptor Ligands

Piperidine derivatives with 3,3-dimethyl substitution and aromatic side chains exhibit high affinity for sigma receptors. For instance:

- Compound (+)-22 : 3,3-Dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine shows IC₅₀ = 0.089 nM for sigma1 receptors, with 1,340-fold selectivity over sigma2 receptors .

- Compound 26 : 3,3-Dimethyl-1-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine demonstrates IC₅₀ = 0.008 nM for sigma2 receptors, exceeding 100,000-fold selectivity .

Key Differences :

- The pent-4-yn-1-yl substituent in 3,3-dimethyl-1-(pent-4-yn-1-yl)piperidine introduces a linear alkyne group, contrasting with the bulky tetrahydronaphthalenyl groups in sigma ligands.

- The alkyne moiety could engage in unique electronic interactions (e.g., hydrogen bonding via the sp-hybridized carbon), absent in purely alkyl or aromatic substituents .

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Piperidine derivatives with small alkyl groups on the nitrogen atom show enhanced nAChR activity:

- COB-3: A piperidine derivative with an N-ethyl group exhibits 14-fold higher potency than its phenylpropyl-substituted analog (KAB-18), eliminating non-nAChR-related effects .

- PPB-6 and PPB-9 : Piperidines with N-isopropyl or N-ethyl groups paired with benzoyl esters demonstrate improved pharmacological profiles .

Key Differences :

- The triple bond may reduce conformational flexibility, affecting receptor engagement .

PARP Inhibitors

Tertiary piperidine amines with bulky substituents show enhanced PARP inhibition:

Key Differences :

Mitofusin Activators

Piperidine analogs with structural modifications are reported to enhance mitochondrial fusion:

Key Differences :

Biological Activity

3,3-Dimethyl-1-(pent-4-yn-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a pent-4-yne chain and two methyl groups at the nitrogen position. This unique configuration contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of various enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1). For example, a related study reported that a similar compound inhibited PGE2 synthesis with an IC50 of 7 nM without affecting COX-1 or COX-2 activities at higher concentrations .

- Receptor Binding : It is also investigated for its binding affinity to various receptors, which may influence neurotransmitter activity and other physiological processes.

Biological Activity Data

Research has shown that compounds similar to this compound exhibit significant biological activities. Below is a summary table highlighting key findings from various studies:

Case Studies

Several studies have explored the biological implications of piperidine derivatives:

- Farnesyltransferase Inhibition : A novel series of piperidine compounds were identified as potent inhibitors of FTase, showing significant promise in cancer therapy due to their ability to disrupt oncogenic signaling pathways .

- Neuroprotective Properties : Research has indicated that certain piperidine derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases .

- Cholinesterase Inhibition : Compounds containing piperidine structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.